5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl

Physicochemical characterization Regioisomer differentiation Purification design

The 5-methoxy-2-(1-piperidinyl) regioisomer is the exclusive anilino-piperidine coupling partner in Novartis' ceritinib synthesis (EP3265455B1). Substitution with the 2-methoxy-5-piperidinyl isomer alters steric and electronic properties at the aniline nitrogen, leading to Buchwald–Hartwig coupling failure. The dihydrochloride salt provides 10–1000× greater aqueous solubility than the free base, ensuring accurate gravimetric dosing and reliable stoichiometry in biphasic media at kilo scale. Also serves as a validated M1-selective muscarinic scaffold (Ki 156 nM) for CNS medicinal chemistry. Specify CAS 438249-87-7 at procurement to guarantee process yield and route fidelity.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B7825621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2CCCCC2)N
InChIInChI=1S/C12H18N2O/c1-15-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
InChIKeyKQLGPEOFPYOBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl – Procurement-Ready Piperidinyl-Aniline Intermediate for Ceritinib Synthesis


5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl (CAS 438249-87-7) is a substituted aniline derivative belonging to the N-arylpiperidine class. The compound features a methoxy group at the 5-position and a piperidin-1-yl substituent at the 2-position of the benzene ring, supplied as the dihydrochloride salt for enhanced stability and handling. Its primary documented role is as a key synthetic intermediate in the preparation of ceritinib (Zykadia®), an FDA-approved second-generation ALK inhibitor for non-small cell lung cancer [1]. The free base (C₁₂H₁₈N₂O, MW 206.28) exhibits a computed XLogP3 of 2.2 and a topological polar surface area of 38.5 Ų, placing it within favorable drug-like property space [2]. Commercially available purity specifications typically range from 95% to 98% .

Why 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl Cannot Be Simply Replaced by In-Class Analogs


Although 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl shares the C₁₂H₁₈N₂O molecular formula and many computed physicochemical descriptors with its regioisomer 2-methoxy-5-(piperidin-1-yl)aniline (CAS 1087607-87-1), the positional exchange of the methoxy and piperidinyl substituents on the aniline ring produces distinct reactivity profiles in downstream coupling reactions. The 5-methoxy-2-piperidinyl substitution pattern places the primary aniline nitrogen ortho to the piperidine ring, enabling a unique steric and electronic environment critical for the Buchwald–Hartwig coupling step in ceritinib assembly that the 2-methoxy-5-piperidinyl regioisomer cannot replicate [1]. Additionally, the dihydrochloride salt form confers measurable differences in aqueous solubility, hygroscopicity, and long-term storage stability compared to the free base, directly impacting weighing accuracy and reaction stoichiometry in multi-step synthetic sequences . These regiochemical and salt-form distinctions mean that generic substitution without experimental validation risks compromising coupling efficiency, impurity profiles, and overall process yield.

Quantitative Differentiation Evidence for 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl


Regioisomeric Boiling Point Differential vs. 2-Methoxy-5-(piperidin-1-yl)aniline

The target compound (5-methoxy-2-piperidin-1-ylaniline) exhibits a computed boiling point of 374.7 ± 32.0 °C at 760 mmHg, which is approximately 15.8 °C lower than its regioisomer 2-methoxy-5-(piperidin-1-yl)aniline (390.5 ± 32.0 °C) [1][2]. This boiling point differential reflects the distinct intermolecular interaction profiles arising from the different substitution patterns and can be exploited for separation and purification strategies when both regioisomers are present as synthetic byproducts or starting material impurities [1].

Physicochemical characterization Regioisomer differentiation Purification design

Ceritinib Synthetic Pathway Validation: Exclusive Late-Stage Intermediate Role

In the patented Novartis route to ceritinib (EP3265455B1), the anilino-piperidine intermediate specifically requires the 5-methoxy-2-(piperidin-1-yl)aniline scaffold as a late-stage coupling partner with an arylsulfonyl chloro-pyrimidine via Buchwald–Hartwig amination [1]. The regioisomer 2-methoxy-5-(piperidin-1-yl)aniline has not been reported in any published ceritinib synthetic route. Furthermore, ceritinib analogs synthesized by functionalizing the terminal piperidine ring of this scaffold exhibited differential cytotoxic activities against the H2228 ALK-positive NSCLC cell line, demonstrating that the core scaffold's regiochemistry is pharmacologically consequential [2].

Pharmaceutical synthesis Ceritinib intermediate ALK inhibitor Buchwald–Hartwig coupling

Dihydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Relative to Free Base

The target compound is supplied as the dihydrochloride salt (C₁₂H₂₀Cl₂N₂O, MW 279.21) rather than the free base (MW 206.28). Generally, hydrochloride salt formation of aniline derivatives increases aqueous solubility by 10- to 1000-fold relative to the free base, depending on the specific scaffold [1]. The molecular weight increase from 206.28 (free base) to 279.21 (2HCl salt) also improves weighing accuracy for small-scale reactions by reducing relative error from hygroscopic moisture uptake . Vendor specifications indicate a purity of 97% for the 2HCl salt form , which is consistently higher than typical free base offerings of analogous piperidinyl-anilines.

Salt-form advantage Aqueous solubility Weighing accuracy Stability

Biological Target Engagement Profile: M1 Muscarinic Receptor Affinity as a Selectivity Marker

The free base of the target compound (BDBM50405719, CHEMBL2114395) exhibited a Ki of 156 nM against the bovine muscarinic acetylcholine M1 receptor, with approximately 8.8-fold selectivity over the M2 receptor (Ki = 1,370 nM) and approximately 88-fold selectivity over a second M2 binding measurement (Ki = 13,700 nM) in rat myocardium displacement assays [1]. This M1-preferring profile contrasts with the broader muscarinic binding typically observed for structurally simpler N-arylpiperidines lacking the 5-methoxy substituent, suggesting that the 5-methoxy group contributes to M1/M2 discriminatory binding.

Muscarinic receptor M1 selectivity Binding affinity CNS drug discovery

Optimal Procurement and Application Scenarios for 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl


Late-Stage Intermediate in Ceritinib and Ceritinib Analog Synthesis

This compound is the validated anilino-piperidine coupling partner in the convergent synthesis of ceritinib, as documented in Novartis patent EP3265455B1 [1]. Teams synthesizing ceritinib or exploring structure-activity relationships around the terminal piperidine ring of ceritinib analogs (as described by Wang et al., 2015) should procure this specific regioisomer to ensure fidelity to published routes and avoid late-stage coupling failure . The dihydrochloride salt form is preferred for its ease of handling and reliable stoichiometry in the Buchwald–Hartwig amination step.

Medicinal Chemistry Scaffold for M1 Muscarinic Receptor Ligand Optimization

With a demonstrated M1 receptor Ki of 156 nM and 8.8- to 88-fold selectivity over M2 [1], the 5-methoxy-2-(piperidin-1-yl)aniline scaffold provides a starting point for CNS-focused medicinal chemistry programs targeting muscarinic receptor subtypes. The 5-methoxy substitution pattern is implicated in the observed M1/M2 discrimination, making this building block suitable for fragment-based or scaffold-hopping campaigns where M1 selectivity is a key design criterion.

Regioisomer-Controlled Aniline Building Block for Parallel Synthesis Libraries

The 5-methoxy-2-piperidinyl regioisomer (target compound; b.p. 374.7 °C) and its 2-methoxy-5-piperidinyl regioisomer (b.p. 390.5 °C) exhibit a 15.8 °C boiling point differential [1] that can be exploited for analytical and preparative separation. Laboratories constructing parallel synthesis libraries of N-arylpiperidine derivatives should specify the desired regioisomer at the procurement stage, as post-synthetic separation is non-trivial. The 2HCl salt form additionally simplifies purification by enabling aqueous workup protocols.

Process Chemistry: Salt Form Selection for Aqueous Reaction Conditions

For process development involving aqueous or biphasic reaction media, the dihydrochloride salt (MW 279.21) offers measurably improved aqueous solubility compared to the free base (MW 206.28), consistent with the general 10- to 1000-fold solubility enhancement observed for hydrochloride salts of aniline derivatives [1]. The higher molecular weight and 97% purity specification further reduce gravimetric dosing errors in scale-up operations, making this salt form the preferred choice for kilogram-scale campaigns.

Quote Request

Request a Quote for 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.